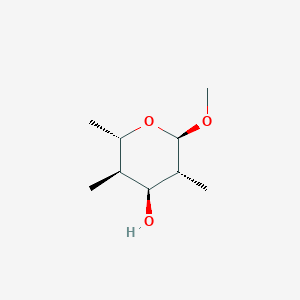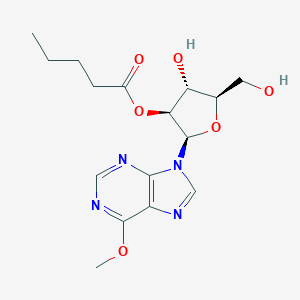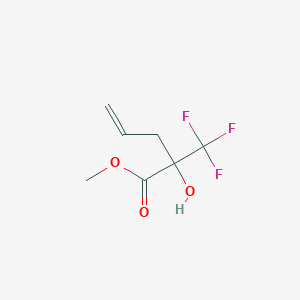![molecular formula C11H14FeKN2O8 B053386 Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)- CAS No. 124268-99-1](/img/structure/B53386.png)
Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-, commonly known as potassium ferrate, is a powerful oxidizing agent that has been widely used in various scientific research applications. This compound has a unique structure that makes it an ideal candidate for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Potassium ferrate has been used in various scientific research applications, including water treatment, wastewater treatment, and soil remediation. It has also been used in the synthesis of new materials, such as nanoparticles and zeolites. Potassium ferrate has shown promising results in the removal of organic pollutants, heavy metals, and pathogens from water and wastewater. It has also been used to enhance the biodegradation of organic pollutants in soil.
Wirkmechanismus
Potassium ferrate is a powerful oxidizing agent that can oxidize a wide range of organic and inorganic compounds. It reacts with compounds containing double bonds, sulfur, nitrogen, and other functional groups, leading to the formation of oxidation products. The mechanism of action of potassium ferrate involves the transfer of electrons from the ferrate ion to the target compound, leading to the formation of oxidation products.
Biochemische Und Physiologische Effekte
Potassium ferrate has been shown to have both positive and negative effects on the biochemical and physiological processes in living organisms. It has been reported to induce oxidative stress and damage to DNA, proteins, and lipids. However, it has also been shown to have potential therapeutic effects, such as antitumor and antimicrobial activities. Further research is needed to fully understand the biochemical and physiological effects of potassium ferrate.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium ferrate has several advantages for lab experiments, including its high oxidizing power, selectivity, and low toxicity. It can be easily synthesized and purified, making it a cost-effective oxidizing agent. However, potassium ferrate has some limitations, such as its instability in aqueous solutions and its sensitivity to light. It also has a short shelf life, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of potassium ferrate in scientific research. One direction is the development of new methods for the synthesis and stabilization of potassium ferrate. Another direction is the exploration of its potential applications in the synthesis of new materials and in the treatment of emerging pollutants, such as microplastics. Further research is also needed to fully understand the biochemical and physiological effects of potassium ferrate and to develop safe and effective applications for its use.
Conclusion:
In conclusion, potassium ferrate is a powerful oxidizing agent that has shown promising results in various scientific research applications. Its unique structure and properties make it an ideal candidate for a wide range of applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Synthesemethoden
Potassium ferrate can be synthesized by different methods, including electrochemical and chemical methods. The electrochemical method involves the use of an electrolytic cell, where an anode made of iron is oxidized to form ferrate ions. The chemical method involves the reaction of potassium hydroxide with iron(III) oxide at high temperatures. The resulting potassium ferrate can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
124268-99-1 |
|---|---|
Produktname |
Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)- |
Molekularformel |
C11H14FeKN2O8 |
Molekulargewicht |
397.18 g/mol |
IUPAC-Name |
potassium;2-[3-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate;iron(3+) |
InChI |
InChI=1S/C11H18N2O8.Fe.K/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21;;/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+3;+1/p-4 |
InChI-Schlüssel |
FJTSPTZWGDXFQX-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] |
Andere CAS-Nummern |
124268-99-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



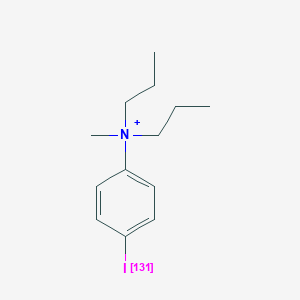
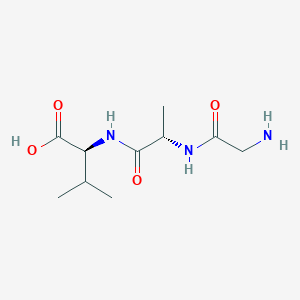
![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)
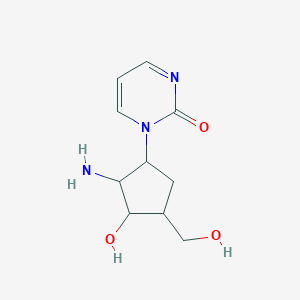
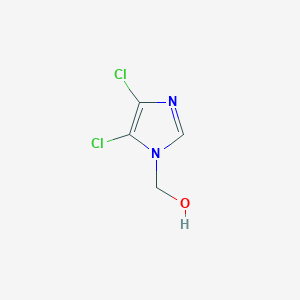
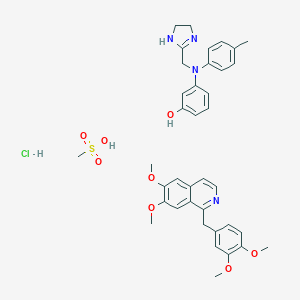
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)
